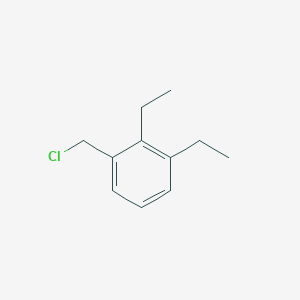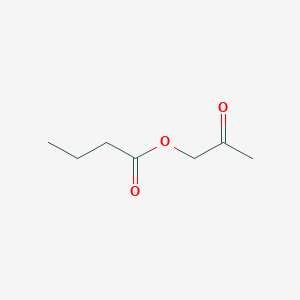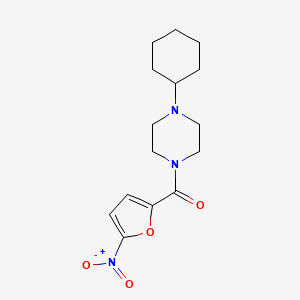
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that combines a piperazine ring with a nitrofuran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the reaction of 4-cyclohexylpiperazine with 5-nitrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Potential therapeutic agent due to its antibacterial activity.
Industry: Could be used in the development of new antimicrobial agents
Mécanisme D'action
The exact mechanism of action of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its antibacterial activity. Under anaerobic conditions, the nitro group is reduced, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: A 5-HT3 receptor antagonist with anxiolytic properties.
N’-[(5-nitrofuran-2-yl)methylene]substituted hydrazides: Compounds with high trypanocidal activity against Trypanosoma cruzi.
Uniqueness
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is unique due to its combination of a piperazine ring and a nitrofuran moiety, which imparts both antibacterial properties and potential for further chemical modifications .
Propriétés
Numéro CAS |
69147-15-5 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(4-cyclohexylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C15H21N3O4/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2 |
Clé InChI |
MWMGWZLWRBOOOW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


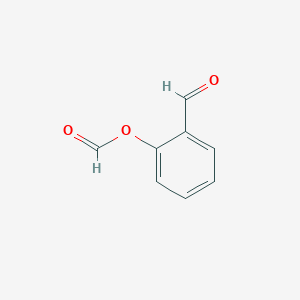
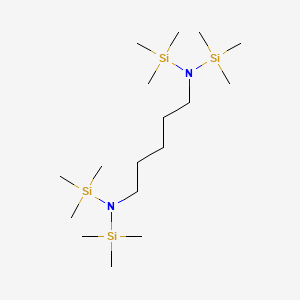
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
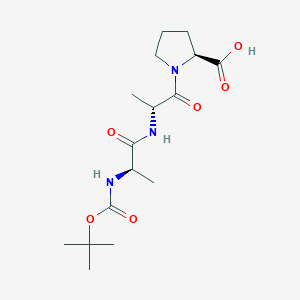
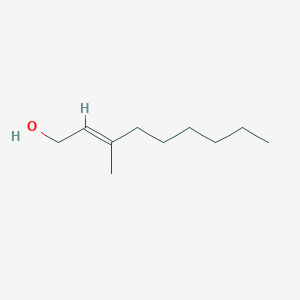
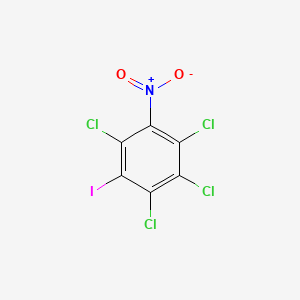
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

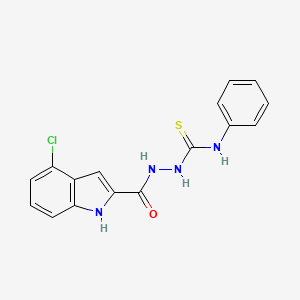
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
